molecular formula C13H8N6 B11481822 3-(Pyrazin-2-yl)[1,2,4]triazolo[4,3-c]quinazoline

3-(Pyrazin-2-yl)[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B11481822
M. Wt: 248.24 g/mol
InChI Key: CYJDITKMCJTHBW-UHFFFAOYSA-N
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Description

2-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}PYRAZINE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. The structure of this compound includes a triazoloquinazoline moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}PYRAZINE typically involves the formation of the triazoloquinazoline core followed by the introduction of the pyrazine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine hydrate can form the triazoloquinazoline core, which is then reacted with pyrazine derivatives to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}PYRAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}PYRAZINE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}PYRAZINE apart is its unique combination of the triazoloquinazoline and pyrazine moieties, which enhances its biological activity and potential therapeutic applications. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C13H8N6

Molecular Weight

248.24 g/mol

IUPAC Name

3-pyrazin-2-yl-[1,2,4]triazolo[4,3-c]quinazoline

InChI

InChI=1S/C13H8N6/c1-2-4-10-9(3-1)12-17-18-13(19(12)8-16-10)11-7-14-5-6-15-11/h1-8H

InChI Key

CYJDITKMCJTHBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=NC=CN=C4

Origin of Product

United States

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